molecular formula C22H25N5O4 B2472581 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1775403-71-8

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2472581
CAS No.: 1775403-71-8
M. Wt: 423.473
InChI Key: ANLLSCFKMDDBAJ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a pyrimido[1,6-a]azepine core fused with a 1,3-dioxo moiety and a 5-methyl-1,2,4-oxadiazole substituent at the 4-position. Its synthesis involves multi-step reactions, including cyclization and coupling steps, as demonstrated in analogous pyrimidine-azepine derivatives . Characterization via ¹H NMR, IR, and mass spectrometry confirms its structural integrity, with key spectral peaks corresponding to the oxadiazole (C=N-O) and pyrimidoazepine (N-H, C=O) functionalities .

Properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-14-7-9-16(10-8-14)12-23-18(28)13-27-21(29)19(20-24-15(2)31-25-20)17-6-4-3-5-11-26(17)22(27)30/h7-10H,3-6,11-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLLSCFKMDDBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,2,4-oxadiazole and various substituted pyrimidoazepines. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Similarity and Chemotype Classification

The compound shares structural motifs with two primary classes:

  • Pyrimidoazepine derivatives: Compounds like 6-(2-amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit comparable fused heterocyclic cores but lack the oxadiazole substituent, resulting in reduced metabolic stability .
  • Oxadiazole-containing analogs : For example, methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives share the 1,2,4-oxadiazole group but differ in core scaffold geometry, affecting binding pocket compatibility .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP
Target Compound Pyrimido[1,6-a]azepine 5-Me-1,2,4-oxadiazole, p-Me-benzyl ~480 3.2
6-(2-amino-6-substituted-phenylpyrimidin-4-yl) Benzo[b][1,4]oxazin-3(4H)-one Phenyl, methyl ~420 2.8
Methyl-N-[2-(6-oxo-pyridazin-1-yl)-acetamide] Dihydro-4H-pyridazinone p-Tolyl, methyl ester ~350 2.1
Bioactivity and Target Affinity

Computational studies using Tanimoto coefficient-based similarity indexing (structural fingerprints) and molecular docking reveal:

  • The target compound’s oxadiazole group enhances hydrogen bonding with kinase targets (e.g., ROCK1/2), similar to ripasudil analogs .
  • Bioactivity clustering (NCI-60 dataset) suggests its mode of action aligns with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), showing ~70% similarity in pharmacophore features .

Table 2: In Silico Binding Affinity (kcal/mol)

Compound ROCK1 Binding ROCK2 Binding HDAC8 Inhibition
Target Compound -9.2 -8.9 -7.5
Ripasudil (Reference) -10.1 -9.8 N/A
SAHA (Reference) N/A N/A -8.2
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity (LogP) : The target compound (LogP 3.2) exhibits higher membrane permeability than SAHA (LogP 1.5) but lower than benzo[b]oxazine derivatives (LogP 2.8–3.5) .
  • Metabolic Stability : The 1,2,4-oxadiazole group reduces oxidative metabolism compared to ester-containing analogs (e.g., methyl-N-[2-pyridazin-1-yl-acetamide]) .
Limitations in Comparison
  • Structural Variability: Minor changes in substituents (e.g., replacing p-methylbenzyl with 2,4-dimethylphenyl) significantly alter target selectivity, as seen in CAS 1775338-33-4 .

Biological Activity

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide represents a novel class of biologically active molecules that combine various pharmacophores known for their therapeutic potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole ring, which is known for its diverse biological activities.
  • A pyrimido[1,6-a]azepine core that contributes to its pharmacological profile.
  • An acetanilide moiety that enhances solubility and bioavailability.

Structural Formula

The IUPAC name indicates the presence of multiple functional groups that are critical to its activity. The molecular formula can be represented as:

C19H20N4O3C_{19}H_{20}N_4O_3

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antibacterial properties. For example, studies on related oxadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 200 μg/mL when tested against pathogens such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The pyrimido[1,6-a]azepine framework has been associated with antitumor properties. Compounds with similar structures have shown cytotoxic effects in various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at various biological receptors, influencing cellular signaling pathways .
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of oxadiazole derivatives, the compound was tested against common pathogens using the broth microdilution method. Results indicated a significant zone of inhibition compared to control antibiotics such as gentamicin .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of pyrimido[1,6-a]azepine derivatives in human breast cancer cell lines. The results showed that these compounds induced apoptosis at concentrations as low as 10 µM .

Comparative Table of Biological Activities

Activity TypeCompound ClassMIC (µg/mL)Reference
AntibacterialOxadiazole Derivatives50 - 200
AntitumorPyrimido[1,6-a]azepine10 - 100
CytotoxicityOxadiazole-based Compounds< 10

Q & A

Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the assembly of the pyrimidoazepin core followed by functionalization with the 1,2,4-oxadiazole moiety and the N-benzylacetamide group. Critical steps include:

  • Cyclocondensation : Formation of the azepine ring under reflux with aprotic solvents (e.g., DMF) and catalysts like triethylamine .
  • Oxadiazole introduction : Coupling via nucleophilic substitution or cyclization reactions, requiring precise pH and temperature control to avoid side products .
  • Purification : Chromatography (HPLC or column) is essential to isolate the final product, with yields optimized by iterative adjustment of solvent polarity and gradient elution .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Discrepancies often arise from residual solvents, isotopic patterns, or dynamic molecular conformations. Methodological approaches include:

  • 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • High-resolution mass spectrometry (HRMS) paired with isotopic distribution analysis to verify molecular formula accuracy .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation, though this may require derivatization for improved crystallinity .

Basic: What biological activities are associated with this compound’s structural analogs?

Analogous pyrimidoazepine and oxadiazole-containing compounds exhibit:

  • Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
  • Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways, validated through in vitro cytokine assays .

Advanced: What strategies are effective for identifying and validating biological targets of this compound?

  • Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., CDKs, kinases) and prioritize in vitro testing .
  • Proteomic profiling : Employ affinity chromatography or thermal shift assays to isolate interacting proteins from cell lysates .
  • CRISPR-Cas9 knockout models : Validate target relevance by correlating gene knockout with loss of compound efficacy in cellular assays .

Basic: What analytical methods are recommended for assessing purity and stability?

  • HPLC-UV/ELSD : Monitor degradation products under stress conditions (heat, light, pH extremes) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds .
  • Long-term storage studies : Use accelerated stability testing (40°C/75% RH) to predict shelf life, with aliquots stored in amber vials under inert gas .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS to identify metabolic bottlenecks (e.g., rapid hepatic clearance) .
  • Metabolite identification : Use HRMS/MS to detect active or inhibitory metabolites that may explain discrepancies .
  • Tumor microenvironment models : Transition from 2D cell cultures to 3D spheroids or patient-derived xenografts (PDXs) to better mimic in vivo conditions .

Basic: What safety protocols are critical for handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritant properties .
  • Waste disposal : Neutralize reactive intermediates (e.g., oxadiazole precursors) with aqueous bicarbonate before disposal .
  • Acute toxicity screening : Conduct zebrafish embryo or C. elegans assays to prioritize mammalian studies .

Advanced: How can AI-driven tools enhance synthesis optimization and mechanistic studies?

  • Reaction prediction algorithms : Platforms like IBM RXN or Chematica propose optimal pathways and conditions, reducing trial-and-error .
  • Machine learning (ML) models : Train on existing kinetic data to predict reaction yields or degradation rates under varying conditions .
  • Automated high-throughput screening : Robotic systems (e.g., Opentrons) enable rapid iteration of solvent/catalyst combinations .

Basic: What computational methods are used for preliminary molecular property prediction?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
  • LogP estimation : Use software like MarvinSuite or ACD/Labs to assess hydrophobicity for solubility optimization .
  • ADMET profiling : Tools like SwissADME predict absorption, metabolism, and toxicity risks .

Advanced: How can cross-disciplinary approaches resolve challenges in scaling up synthesis?

  • Process intensification : Collaborate with chemical engineers to design continuous-flow reactors, improving heat/mass transfer for exothermic steps .
  • Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) and ensure batch consistency .
  • Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene) via life-cycle assessment (LCA) .

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